molecular formula C15H19NO3 B2605577 (1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid CAS No. 2027106-02-9

(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid

Cat. No. B2605577
CAS RN: 2027106-02-9
M. Wt: 261.321
InChI Key: MUGAXCAKQYFGOG-KGYLQXTDSA-N
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Description

(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid, are explored for their inhibitory effects on microbes used in fermentative production processes. These acids are studied for their potential as biorenewable chemicals, focusing on their impact on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. The review highlights metabolic engineering strategies to increase microbial robustness against inhibition by carboxylic acids, which could enhance the yield and titer of fermentatively produced chemicals (Jarboe, Royce, & Liu, 2013).

Cinnamic Acid Derivatives as Anticancer Agents

Cinnamic acid derivatives, related to (1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid, have received attention in medicinal research for their anticancer potential. This review discusses the chemical aspects that make cinnamic acid derivatives promising traditional and synthetic antitumor agents. It covers the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, highlighting their underutilized potential despite their rich medicinal tradition (De, Baltas, & Bedos-Belval, 2011).

Insights into Lipid Chemistry through Total Syntheses of Iso-, Neuro-, and Phytoprostanes

The synthesis of iso-, neuro-, and phytoprostanes from (1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid derivatives is reviewed, highlighting their importance in understanding lipid chemistry. The review focuses on the controlled synthesis of chiral cyclopentane rings leading to the total synthesis of various prostanes, offering new insights into the chemistry of lipids and their biological implications (Durand et al., 2004).

Applications and Therapeutic Potential of Caffeic Acid Derivatives

Caffeic acid (CA) derivatives, related to (1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid, have shown a broad spectrum of biological activities and potential therapeutic applications. This review provides an overview of patented processes and applications of CA derivatives between 2009 and 2013, highlighting their use as templates for developing new chemical entities with therapeutic interest in diseases associated with oxidative stress (Silva, Oliveira, & Borges, 2014).

properties

IUPAC Name

(1S,3R)-3-[[(2R)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(11-5-3-2-4-6-11)14(17)16-13-8-7-12(9-13)15(18)19/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)(H,18,19)/t10-,12+,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGAXCAKQYFGOG-KGYLQXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)N[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid

CAS RN

2027106-02-9
Record name (1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid
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